molecular formula C16H15BrO2 B1526940 1-(2-Bromo-4-methoxyphenyl)-2-(2-methylphenyl)ethan-1-one CAS No. 1183611-53-1

1-(2-Bromo-4-methoxyphenyl)-2-(2-methylphenyl)ethan-1-one

Cat. No. B1526940
M. Wt: 319.19 g/mol
InChI Key: DTIONHNFXSQRNX-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-methoxyphenyl)-2-(2-methylphenyl)ethan-1-one, also known as BMME, is an organic compound belonging to the class of compounds known as phenylalkanones. This compound has a variety of applications in the field of science, including in the synthesis of pharmaceuticals, in the synthesis of organic chemicals, and in the study of biochemistry and physiology.

Scientific Research Applications

Synthesis and Characterization

Compounds with bromo- and methoxyphenyl groups are often synthesized and characterized for their potential applications in various fields. For instance, the synthesis and characterization of derivatives involving bromo-methoxyphenyl groups have been explored for their antimicrobial activities. Sherekar et al. (2021) synthesized derivatives by condensing certain bromo-methoxyphenyl compounds with aldehydes and evaluated their antimicrobial properties, demonstrating the chemical versatility and potential biological relevance of these compounds (Sherekar, Kakade, & Padole, 2021).

Environmental Degradation

Bromo-methoxyphenyl compounds also play a role in environmental chemistry, particularly in the degradation of persistent organic pollutants. Research has shown that certain environmental bacteria can dechlorinate methoxychlor, an organochlorine insecticide, suggesting the potential for similar mechanisms to affect bromo-methoxyphenyl compounds. This research highlights the environmental fate and biodegradation pathways of structurally related compounds (Satsuma & Masuda, 2012).

Potential Biological Implications

The structural similarity of 1-(2-Bromo-4-methoxyphenyl)-2-(2-methylphenyl)ethan-1-one to other bromo- and methoxyphenyl derivatives implies potential biological relevance. Compounds with such structures have been studied for various biological effects, including antimicrobial and potential endocrine-disrupting activities. The study of hydroxylated and methoxylated polybrominated diphenyl ethers, for instance, contributes to understanding the biological implications of such compounds, including their potential as natural products or metabolites of synthetic flame retardants (Marsh, Stenutz, & Bergman, 2003).

properties

IUPAC Name

1-(2-bromo-4-methoxyphenyl)-2-(2-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO2/c1-11-5-3-4-6-12(11)9-16(18)14-8-7-13(19-2)10-15(14)17/h3-8,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTIONHNFXSQRNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)C2=C(C=C(C=C2)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromo-4-methoxyphenyl)-2-(2-methylphenyl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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